ethyl 1-(4-methylphenyl)-4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
ethyl 1-(4-methylphenyl)-4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and materials science. This compound features a pyridazine ring, which is known for its biological activity and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-(4-methylphenyl)-4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzylamine with ethyl 4-chloroacetoacetate, followed by cyclization with hydrazine hydrate to form the pyridazine ring. The reaction conditions often require refluxing in an appropriate solvent such as ethanol or methanol, with the use of catalysts like p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
ethyl 1-(4-methylphenyl)-4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can modify the carbonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
ethyl 1-(4-methylphenyl)-4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a candidate for drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ethyl 1-(4-methylphenyl)-4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it could interact with DNA or proteins, disrupting cellular processes and exhibiting cytotoxic effects on cancer cells.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-aminothiazole-4-carboxylate: Known for its antimicrobial and anticancer properties.
4-methylbenzylamine derivatives: Used in various organic syntheses and medicinal chemistry applications.
Uniqueness
ethyl 1-(4-methylphenyl)-4-({[(4-methylphenyl)methyl]carbamoyl}methoxy)-6-oxo-1,6-dihydropyridazine-3-carboxylate stands out due to its unique combination of functional groups and the presence of the pyridazine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 1-(4-methylphenyl)-4-[2-[(4-methylphenyl)methylamino]-2-oxoethoxy]-6-oxopyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O5/c1-4-31-24(30)23-20(13-22(29)27(26-23)19-11-7-17(3)8-12-19)32-15-21(28)25-14-18-9-5-16(2)6-10-18/h5-13H,4,14-15H2,1-3H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAXLACRAVFIWLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NCC2=CC=C(C=C2)C)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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